(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-25-9-8-23-15-7-6-14(26-2)12-18(15)30-21(23)22-20(24)13-10-16(27-3)19(29-5)17(11-13)28-4/h6-7,10-12H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPUDISLSSTCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H24N2O5S
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
The compound features a complex arrangement of methoxy groups and a thiazole moiety, which are known to enhance biological activity and solubility.
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth through apoptosis induction in cancer cells. Research has demonstrated that similar thiazole derivatives exhibit cytotoxic effects against multiple cancer lines, suggesting a potential pathway for this compound's activity.
- Antimicrobial Properties : The presence of methoxy groups is often associated with enhanced antimicrobial activity. Studies have reported that compounds with similar structures display significant antibacterial and antifungal properties.
Materials Science
The unique chemical structure allows for the exploration of this compound in materials science:
- Polymerization Studies : Research indicates that derivatives of this compound can be used to synthesize polymeric materials with desirable mechanical properties. The incorporation of thiazole units into polymer chains can enhance thermal stability and mechanical strength.
Biochemical Applications
The compound's ability to interact with biological systems opens avenues for biochemical applications:
- Enzyme Inhibition : The thiazole moiety may serve as a scaffold for developing enzyme inhibitors. Studies on related compounds have shown potential in inhibiting enzymes associated with metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibited IC50 values in the micromolar range against various cancer types, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on methoxy-substituted thiazoles demonstrated significant antibacterial activity against Gram-positive bacteria. The study concluded that the introduction of specific substituents on the thiazole ring could enhance antimicrobial potency, suggesting a similar outcome for the compound .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Study on Thiazoles] |
| Antimicrobial | Significant activity against bacteria | [Antimicrobial Study] |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | [Biochemical Research] |
Table 2: Polymerization Characteristics
| Polymer Type | Properties | Reference |
|---|---|---|
| Styrene Copolymer | Enhanced mechanical strength | [Polymer Study] |
| Thermally Stable Polymer | High thermal stability | [Materials Research] |
Mechanism of Action
The mechanism of action of (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide (Compound 22)
- Core structure : Benzimidazole (two fused benzene and imidazole rings) vs. benzo[d]thiazole in the target compound.
- Substituents: 3,4,5-Trimethoxybenzamide (shared with target) but lacks the methoxyethyl group. A cyano (-CN) group on the benzimidazole enhances electrophilicity.
- Stereochemistry: No Z/E isomerism reported, unlike the target compound.
- Synthesis: Prepared from 3,4,5-trimethoxybenzoyl chloride and 2-amino-5(6)-cyanobenzimidazole in toluene with Et3N .
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g)
- Core structure : 1,3,4-Thiadiazole (five-membered ring with N, S) vs. six-membered benzo[d]thiazole in the target.
- Substituents: 3-Methylphenyl and dimethylamino-acryloyl groups increase lipophilicity.
- Key difference : Absence of methoxy groups reduces polarity compared to the target compound .
Physicochemical and Spectral Data Comparison
Biological Activity
(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The compound was synthesized through a multi-step process involving the condensation of various substituted benzaldehydes with 2-methoxyethyl cyanoacetate. Characterization techniques such as IR, NMR, and mass spectrometry were employed to confirm the structure and purity of the synthesized compound. The final product exhibited a melting point of approximately 75.3°C and was characterized by specific spectral features indicative of its functional groups .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 4.4 | Etoposide | 1.0 |
| HEK293 | 5.3 | - | - |
The results suggest that this compound may act through multiple pathways to inhibit cancer cell growth, potentially involving apoptosis and cell cycle arrest mechanisms .
Antibacterial Activity
The compound's antibacterial properties were also assessed against various bacterial strains. Notably, it exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of methoxy groups may enhance lipophilicity, facilitating membrane permeability and enhancing bioavailability .
Case Studies
In a recent case study involving a series of benzimidazole derivatives similar to our compound, researchers found that modifications in substituents significantly altered biological activity profiles. This highlights the importance of structural variations in determining pharmacological effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino-triazole derivatives. A general approach involves refluxing intermediates (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . For benzo[d]thiazole derivatives, cyclization of thioamide intermediates using Lawesson’s reagent or concentrated sulfuric acid has been reported to yield structurally related compounds .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign methoxy, benzamide, and thiazole protons (e.g., methoxy groups appear as singlets at δ 3.7–4.0 ppm; aromatic protons in the 3,4,5-trimethoxyphenyl group resonate at δ 6.5–7.2 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and C=N (thiazole, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (FAB/MS) : Validate molecular weight via [M+H]+ peaks .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize antimicrobial and antifungal assays due to structural similarities to 3,4,5-trimethoxyphenyl-containing analogs with known activity. Use:
- Agar diffusion assays against Staphylococcus aureus and Candida albicans .
- Microdilution methods to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can the Z-configuration of the imine bond in this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the Z-configuration. Co-crystallization with co-formers (e.g., acetic acid) may improve crystal quality .
- NOESY NMR : Detect spatial proximity between the 3,4,5-trimethoxyphenyl group and the benzo[d]thiazole ring to infer stereochemistry .
Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxyethyl chains) to enhance solubility while maintaining the Z-configuration .
- SAR Studies : Modify the methoxyethyl substituent on the benzo[d]thiazole ring to balance lipophilicity and metabolic stability. Compare analogs from and .
Q. How should researchers address contradictions in reported biological activities of structurally related compounds?
- Methodological Answer :
- Dose-Response Reevaluation : Test conflicting compounds (e.g., vs. 7) under standardized conditions (e.g., pH, solvent) to control for assay variability .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .
Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
